molecular formula C10H14FN3 B13683629 1-(6-Fluoropyridin-3-yl)-4-methylpiperazine

1-(6-Fluoropyridin-3-yl)-4-methylpiperazine

Katalognummer: B13683629
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: JLDJGEKYGFAIGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Fluoropyridin-3-yl)-4-methylpiperazine is a fluorinated heterocyclic compound that has garnered attention in various fields of scientific research. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

The synthesis of 1-(6-Fluoropyridin-3-yl)-4-methylpiperazine typically involves the following steps:

Industrial production methods often employ catalytic processes and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(6-Fluoropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

1-(6-Fluoropyridin-3-yl)-4-methylpiperazine can be compared with other fluorinated pyridines and piperazines:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which enhance its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of complex molecules and the study of biological processes.

Eigenschaften

Molekularformel

C10H14FN3

Molekulargewicht

195.24 g/mol

IUPAC-Name

1-(6-fluoropyridin-3-yl)-4-methylpiperazine

InChI

InChI=1S/C10H14FN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

JLDJGEKYGFAIGP-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=CN=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.